1,2-Dimethoxy-5-ethoxy-3-fluorobenzene
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H13FO3 |
|---|---|
Molecular Weight |
200.21 g/mol |
IUPAC Name |
5-ethoxy-1-fluoro-2,3-dimethoxybenzene |
InChI |
InChI=1S/C10H13FO3/c1-4-14-7-5-8(11)10(13-3)9(6-7)12-2/h5-6H,4H2,1-3H3 |
InChI Key |
ZUPFUDAFGOIBOM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C(=C1)F)OC)OC |
Origin of Product |
United States |
Advanced Synthetic Strategies for 1,2 Dimethoxy 5 Ethoxy 3 Fluorobenzene
Retrosynthetic Analysis of 1,2-Dimethoxy-5-ethoxy-3-fluorobenzene
Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. libretexts.orgyoutube.com This process involves breaking bonds (disconnections) to identify potential precursors and strategic reactions.
For this compound, the key disconnections involve the carbon-oxygen (C-O) ether bonds and the carbon-fluorine (C-F) bond. The substitution pattern (1,2,3,5) suggests that a precursor with a similar substitution framework would be an ideal starting point.
A logical retrosynthetic pathway points towards precursors derived from gallic acid (3,4,5-trihydroxybenzoic acid) or 3,4,5-trimethoxyaniline (B125895), which are readily available compounds that already possess the requisite 1,2,3,5-substitution pattern framework. researchgate.netgoogle.comchemimpex.comsihaulichemicals.co.in Disconnecting the ethoxy group via a C-O bond cleavage suggests a precursor like 3-fluoro-4,5-dimethoxyphenol. Further disconnection of the fluoro group could lead back to 3,4,5-trimethoxyaniline, a versatile intermediate. researchgate.netsigmaaldrich.com
An alternative strategy involves disconnecting all three ether linkages, leading to a fluorinated phloroglucinol (B13840) derivative. However, the selective functionalization of such a polyhydroxy compound would be challenging. Therefore, a more controlled, stepwise approach starting from a pre-functionalized precursor is generally preferred. The most promising precursor is an aniline (B41778) derivative, as the amino group can be readily converted into a fluorine atom via a Sandmeyer-type reaction, offering excellent regiocontrol.
The order of introduction of the substituents is dictated by their electronic effects on the aromatic ring during electrophilic aromatic substitution (EAS) or other modification reactions. fiveable.mestudylib.net
Alkoxy Groups (-OCH₃, -OCH₂CH₃): These are strongly activating, ortho-, para-directing groups. fiveable.me Their presence makes the ring highly nucleophilic and directs incoming electrophiles to specific positions.
A plausible synthetic strategy would begin with a molecule that already contains the core methoxy (B1213986) groups. Starting with 3,4,5-trimethoxyaniline is advantageous. researchgate.netchemimpex.com The synthesis could proceed as follows:
Introduction of Fluorine: The amino group of 3,4,5-trimethoxyaniline can be converted to a diazonium salt and subsequently replaced with fluorine using the Balz-Schiemann reaction (using HBF₄) or related modern variants. This step would yield 1-fluoro-3,4,5-trimethoxybenzene.
Selective Demethylation: To introduce the ethoxy group, one of the methoxy groups must be selectively converted into a hydroxyl group. The methoxy group para to the fluorine (at the C5 position) is sterically the most accessible and electronically distinct, making selective demethylation feasible.
Introduction of the Ethoxy Group: The resulting phenol (B47542) can then be converted to the target ethoxy ether via a Williamson ether synthesis or a modern C-O cross-coupling reaction.
This stepwise approach ensures complete control over the placement of each functional group, avoiding the formation of isomeric mixtures that would arise from direct electrophilic substitution on a less-functionalized ring. libretexts.orgkhanacademy.org
Direct and Stepwise Functionalization Approaches
The forward synthesis of this compound relies on a combination of classical and modern organic reactions to build the desired substitution pattern with high selectivity.
Achieving the correct regiochemistry is the central challenge in synthesizing polysubstituted benzenes. researchgate.net The strategy outlined above, starting from 3,4,5-trimethoxyaniline, leverages the inherent reactivity of the precursor to achieve the desired outcome. The conversion of the amine to fluorine via diazotization is a highly regioselective process, fixing the position of the halogen.
Subsequent functionalization relies on the directing effects of the substituents already present. studylib.netyoutube.com In the precursor 1-fluoro-3,4,5-trimethoxybenzene, all three methoxy groups are activating. The fluorine atom is deactivating but directs ortho- and para-. The combined effect makes the ring highly activated towards further substitution, but also prone to side reactions if not handled carefully. Selective demethylation at the 5-position, followed by etherification, is a more controlled method than attempting further electrophilic substitution. Boron-directed cycloaddition reactions represent an alternative, modern strategy for accessing regiocontrolled fluoroalkyl-substituted arenes, although this may be more complex than necessary for the target molecule. nih.govwhiterose.ac.uk
The formation of the ethoxy group from a phenolic precursor is a critical step that can be accomplished using several methods. While the classical Williamson ether synthesis (reacting the phenoxide with an ethyl halide) is feasible, transition-metal-catalyzed cross-coupling reactions offer milder conditions and broader functional group tolerance. organic-chemistry.org
Two prominent methods are the Ullmann condensation and the Buchwald-Hartwig amination-type C-O coupling.
Ullmann Condensation: This copper-catalyzed reaction couples an aryl halide with an alcohol. wikipedia.orgorganic-chemistry.org In a modified approach, it can be used to couple a phenol with an alkyl halide. The classic conditions often require high temperatures, but modern protocols with soluble copper catalysts and specific ligands have made the reaction more versatile and milder. wikipedia.orgacs.orgnih.gov
Buchwald-Hartwig C-O Coupling: This palladium-catalyzed reaction is a powerful tool for forming C-O bonds and represents an alternative to the Ullmann reaction. organic-chemistry.orgwikipedia.org It typically employs a palladium precursor and a specialized phosphine (B1218219) ligand, operating under relatively mild conditions.
The choice between these methods depends on the specific substrate and desired reaction conditions. For an electron-rich phenol precursor, both methods are expected to be effective.
| Methodology | Catalyst System | Typical Base | Typical Solvent | Temperature | Key Advantages |
|---|---|---|---|---|---|
| Williamson Ether Synthesis | None (Stoichiometric Base) | NaH, K₂CO₃, NaOH | DMF, Acetonitrile (B52724), Acetone | RT to Reflux | Simple, inexpensive reagents. |
| Ullmann Condensation wikipedia.orgnih.gov | Cu(I) or Cu(II) salts (e.g., CuI, CuO) | K₂CO₃, Cs₂CO₃ | Pyridine, DMF, NMP | High (100-210 °C) | Robust for electron-deficient aryl halides. |
| Modern Ullmann-Type acs.org | Cu₂O, CuI with ligands (e.g., phenanthroline) | Cs₂CO₃, K₃PO₄ | Acetonitrile, Toluene (B28343) | Mild to Moderate (80-110 °C) | Milder conditions, broader scope. |
| Buchwald-Hartwig C-O Coupling organic-chemistry.org | Pd precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) + Phosphine Ligand | NaOtBu, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | RT to 100 °C | High functional group tolerance, mild conditions. |
Nucleophilic Aromatic Substitution (SNAr) provides an alternative pathway for introducing substituents onto an aromatic ring. libretexts.org Unlike electrophilic substitution, SNAr is facilitated by electron-withdrawing groups and involves the attack of a nucleophile on the ring. masterorganicchemistry.com
For the synthesis of this compound, an SNAr strategy could be envisioned for fluorine incorporation. This would require a precursor with a good leaving group (e.g., -Cl, -NO₂) and, crucially, strong electron-withdrawing groups (EWGs) positioned ortho or para to it. libretexts.org A hypothetical route could involve:
Starting with a chlorinated or nitrated polyalkoxybenzene derivative.
Introducing a temporary, powerful EWG like a nitro group to activate the ring for SNAr.
Reacting the activated intermediate with a fluoride (B91410) source (e.g., KF) to displace the leaving group.
Removing the activating nitro group, typically by reduction to an amine followed by diazotization and removal.
However, the target molecule is electron-rich due to the three alkoxy groups, which disfavors a classical SNAr mechanism. The reaction would be slow and require harsh conditions unless a temporary activating group is used. Therefore, the previously described route involving diazotization of an aniline (Balz-Schiemann reaction) is a more direct and practical approach for introducing the fluorine atom in this specific context. While fluorine itself can act as a leaving group in some SNAr reactions, the strength of the C-F bond makes its displacement by an alkoxide challenging compared to displacing other halogens. masterorganicchemistry.com
Electrophilic Aromatic Substitution (EAS) Considerations for Alkoxy-Substituted Fluorobenzenes
The regiochemical outcome of electrophilic aromatic substitution (EAS) on a polysubstituted ring like this compound is governed by the cumulative electronic and steric effects of the existing substituents. The benzene (B151609) ring is substituted with three electron-donating alkoxy groups (two methoxy, one ethoxy) and one deactivating halogen (fluorine).
Alkoxy groups are strong activating groups that donate electron density to the aromatic ring through resonance, thereby stabilizing the carbocation intermediate (the sigma complex or arenium ion) formed during the EAS mechanism. organicchemistrytutor.comlumenlearning.com This electron donation is most pronounced at the ortho and para positions relative to the alkoxy group, making these positions more nucleophilic and susceptible to electrophilic attack. organicchemistrytutor.comlibretexts.org Consequently, alkoxy groups are potent ortho-, para-directors. lumenlearning.com
Conversely, fluorine is an electronegative atom that withdraws electron density from the ring via the inductive effect, which deactivates the ring towards electrophilic attack compared to benzene. libretexts.org However, fluorine also possesses lone pairs of electrons that can be donated through resonance, which stabilizes the positive charge of the sigma complex at the ortho and para positions. latech.edulibretexts.org The resonance effect, although weaker than the inductive effect for halogens, is what determines the directing ability. latech.edu Thus, fluorine is classified as a deactivating, yet ortho-, para-directing substituent. libretexts.org
The final regioselectivity is also heavily influenced by steric hindrance. uomustansiriyah.edu.iq An incoming electrophile is less likely to attack a position that is sterically crowded by large adjacent groups. youtube.com For this compound, the positions ortho to the fluorine (C2 and C4) and the alkoxy groups (C1, C2, C5) are potential sites for substitution. However, the C4 position is para to the C1-methoxy group and ortho to both the C3-fluorine and the C5-ethoxy group. The C6 position is para to the C3-fluorine and ortho to the C1-methoxy and C5-ethoxy groups. The significant steric bulk of the methoxy and ethoxy groups would likely disfavor substitution at positions crowded between them, making the less hindered available positions the most probable sites for reaction.
| Substituent | Electronic Effect | Classification | Directing Effect |
| -OCH₃, -OCH₂CH₃ | Resonance (donating) > Inductive (withdrawing) | Activating | Ortho, Para |
| -F | Inductive (withdrawing) > Resonance (donating) | Deactivating | Ortho, Para |
Catalytic Systems and Reaction Condition Optimization
Transition Metal-Catalyzed Reactions in the Construction of this compound
The construction of complex, polysubstituted aromatic molecules like this compound often relies on the precision and efficiency of transition metal-catalyzed cross-coupling reactions. These methods are fundamental for forming carbon-carbon and carbon-heteroatom bonds. nih.gov Palladium-catalyzed reactions are particularly prominent in this field. researchgate.net
One of the most powerful tools is the Buchwald-Hartwig amination , which forms carbon-nitrogen bonds by coupling an aryl halide or triflate with an amine. wikipedia.orglibretexts.org This reaction could be employed to introduce an amino group that is later converted to one of the required substituents, or to build the aromatic core itself. The scope of this reaction has been significantly expanded through the development of various generations of palladium catalysts and specialized phosphine ligands, allowing for the coupling of a wide array of substrates under milder conditions. wikipedia.org For fluorinated aryl compounds, specific ligand systems can be crucial for achieving high yields. researchgate.net
Suzuki-Miyaura coupling is another cornerstone of modern synthesis, creating C-C bonds by reacting an aryl halide with an organoboron compound (like a boronic acid or ester). This could be used, for example, to couple two smaller, functionalized aromatic or aliphatic fragments to assemble the final carbon skeleton. Similarly, Stille coupling utilizes organotin compounds as the nucleophilic partner. While effective, the toxicity of organotin reagents has led to a preference for other methods in many applications. beilstein-journals.org
These cross-coupling reactions typically involve a palladium precatalyst (e.g., Pd(OAc)₂, [Pd(allyl)Cl]₂), a phosphine ligand (e.g., BINAP, t-BuXPhos), and a base (e.g., Cs₂CO₃, t-BuONa) in an organic solvent like toluene or dioxane. nih.govnih.gov The choice of these components is critical and must be optimized for the specific substrates involved. nih.gov
| Reaction | Bond Formed | Coupling Partners | Typical Catalyst System |
| Buchwald-Hartwig Amination | C-N | Aryl Halide/Triflate + Amine | Pd(0) or Pd(II) precatalyst + Phosphine Ligand + Base |
| Suzuki-Miyaura Coupling | C-C | Aryl Halide/Triflate + Organoboron Reagent | Pd(0) or Pd(II) precatalyst + Phosphine Ligand + Base |
| Stille Coupling | C-C | Aryl Halide/Triflate + Organotin Reagent | Pd(0) Catalyst + Ligand |
| Mizoroki-Heck Reaction | C-C | Aryl Halide + Alkene | Pd(0) or Pd(II) precatalyst + Base |
Organocatalytic and Metal-Free Approaches
While transition metal catalysis is powerful, there is growing interest in organocatalytic and metal-free synthetic routes to reduce cost and metal contamination in final products. researchgate.net These approaches align with the principles of green chemistry by avoiding the use of heavy metals.
For the synthesis of fluorinated and polyalkoxy-substituted benzenes, metal-free strategies can include classical reactions like nucleophilic aromatic substitution (SNAr). SNAr typically requires an electron-withdrawing group to activate the ring and a good leaving group. While fluorine can act as a leaving group, the target molecule is electron-rich due to the three alkoxy groups, making a standard SNAr approach to form the final product challenging. However, SNAr could be a viable strategy for synthesizing a precursor molecule.
Biocatalysis, which uses enzymes to perform chemical transformations, represents another significant metal-free approach. wisdomlib.org Enzymes can offer exceptional selectivity under mild, aqueous conditions, reducing the need for hazardous solvents and reagents. For example, enzymes like dioxygenases could be used to introduce hydroxyl groups onto an aromatic precursor, which can then be alkylated to form the desired methoxy and ethoxy substituents. nih.gov
Optimization of Yield, Selectivity, and Reaction Efficiency
Achieving a high yield of the desired product with excellent selectivity and efficiency is a central goal of synthetic chemistry. For the transition metal-catalyzed reactions discussed, optimization involves the systematic variation of several key parameters.
Catalyst and Ligand Selection : The choice of the palladium precatalyst and, more importantly, the phosphine ligand is paramount. Sterically hindered and electron-rich ligands often promote the crucial reductive elimination step and can improve catalyst stability and turnover. wikipedia.org
Base and Solvent : The strength and nature of the base can significantly impact reaction rates and yields. The solvent influences the solubility of reactants and the stability of catalytic intermediates. nih.gov
Temperature and Reaction Time : These parameters must be balanced to ensure the reaction proceeds to completion without causing degradation of reactants, products, or the catalyst.
Concentration : Running reactions at higher concentrations can minimize solvent waste, a key principle of green chemistry. tandfonline.com
The following table illustrates a hypothetical optimization study for a cross-coupling reaction, showing how varying conditions can affect the outcome.
| Entry | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | PPh₃ | K₂CO₃ | Toluene | 110 | 45 |
| 2 | BINAP | Cs₂CO₃ | Toluene | 110 | 78 |
| 3 | t-BuXPhos | Cs₂CO₃ | Toluene | 110 | 92 |
| 4 | t-BuXPhos | t-BuONa | Dioxane | 100 | 95 |
| 5 | t-BuXPhos | t-BuOLi | Toluene | 80 | 89 |
Green Chemistry Principles in the Synthesis of this compound
The synthesis of specialty chemicals is increasingly guided by the principles of green chemistry, which aim to minimize environmental impact and promote sustainability. reachemchemicals.comacs.org The application of these principles to the synthesis of this compound involves several key considerations.
The use of catalytic reactions, as discussed in the previous sections, is a core tenet of green chemistry. wisdomlib.org Catalysts, whether they are transition metals or enzymes, allow for reactions to occur with high atom economy, meaning a larger proportion of the atoms from the reactants are incorporated into the final product, thus generating less waste. greenchemistry-toolkit.org This contrasts sharply with stoichiometric reagents, which are consumed in the reaction and contribute significantly to the waste stream.
Solvent Selection and Waste Minimization Strategies
In many pharmaceutical and fine chemical manufacturing processes, solvents account for the vast majority of the total waste generated. tandfonline.com Therefore, prudent solvent selection and waste minimization are critical for a green synthetic process.
The ideal "green" solvent is non-toxic, non-flammable, derived from renewable resources, and easily recyclable. whiterose.ac.ukrsc.org While no single solvent is perfect for all applications, a hierarchy of preference has been established. Water is often an excellent choice, though the low aqueous solubility of many organic compounds can be a limitation. rsc.org Bio-derived solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) are seen as sustainable replacements for traditional petrochemical-based ethers like THF. whiterose.ac.uk Solvent selection guides published by pharmaceutical companies often rank common solvents based on safety, health, and environmental criteria to aid chemists in making more sustainable choices. whiterose.ac.uk
Waste minimization extends beyond solvent choice. Key strategies include:
Catalyst Recycling : For expensive and potentially toxic transition metal catalysts, developing methods to recover and reuse the catalyst is both economically and environmentally beneficial.
Process Intensification : Shifting from traditional batch processing to continuous flow chemistry can significantly reduce waste, improve safety, and decrease reaction times. wisdomlib.org
Waste Valorization : Investigating whether by-products from the reaction can be used as starting materials for other valuable chemicals, turning a waste stream into a value stream.
| Solvent Class | Examples | Green Chemistry Assessment |
| Preferred | Water, Ethanol, Isopropanol, Ethyl Acetate, 2-MeTHF | Generally lower toxicity and environmental impact. Often bio-based. |
| Usable | Toluene, Heptane, Acetonitrile, Dioxane | Usable but with notable environmental or safety concerns. |
| Undesirable | Benzene, Chloroform, Diethyl Ether, DMF, NMP | High toxicity, carcinogenic, or significant environmental hazards. whiterose.ac.uk |
Atom Economy and Sustainable Synthetic Routes
The pursuit of chemical manufacturing processes that are both efficient and environmentally benign has led to the development of core principles in green chemistry, with atom economy standing out as a key metric for sustainability. This principle, which focuses on maximizing the incorporation of reactant atoms into the final product, is a critical consideration in the synthesis of complex molecules like this compound. Designing synthetic pathways with high atom economy minimizes waste generation at the source, leading to more sustainable and cost-effective production.
A critical aspect of developing sustainable routes is the selection of starting materials and reagents. Ideally, these should be derived from renewable feedstocks. Furthermore, the reactions should be designed to avoid the use of stoichiometric reagents, particularly those that are hazardous or generate significant amounts of waste. Catalytic methods, including those employing transition metals or enzymes, are often central to achieving high atom economy and sustainability.
The following table outlines hypothetical reaction types that could be employed in the synthesis of this compound, with a focus on their potential for high atom economy.
| Reaction Type | Reagents/Catalysts | Solvent | Potential for High Atom Economy |
| Nucleophilic Aromatic Substitution (SNAr) | Fluorinated precursor, Sodium Ethoxide | Greener solvents (e.g., PEG, Cyrene) | High |
| Catalytic Aromatic C-O Coupling | Dihydroxyfluorobenzene precursor, Ethylating agent, Catalyst (e.g., Copper or Palladium-based) | Water or bio-derived solvents | Moderate to High |
| Electrophilic Aromatic Substitution | Substituted benzene precursor, Electrophilic fluorinating agent | Ionic Liquids or solvent-free conditions | Moderate |
Research into greener synthetic methodologies for aromatic compounds is an active area. For instance, the use of polyethylene (B3416737) glycol (PEG) as a recyclable and non-toxic solvent has shown promise in nucleophilic aromatic substitution reactions, offering an alternative to traditional volatile organic compounds. nih.gov Similarly, the development of aqueous, mild conditions for SNAr reactions using polymeric additives like hydroxypropyl methylcellulose (B11928114) (HPMC) represents a significant step towards more sustainable chemical processes. rsc.org
The choice of solvent is a major contributor to the environmental impact of a synthetic process. Traditional polar aprotic solvents such as DMF and DMSO, while effective, pose significant health and environmental risks. The exploration of bio-derived solvents like Cyrene™ offers a promising, more sustainable alternative for reactions such as nucleophilic aromatic substitutions. researchgate.netnih.gov
Ultimately, the development of a truly sustainable synthesis for this compound would require a holistic approach, considering not only atom economy but also energy consumption, solvent and reagent choice, and the entire life cycle of the process. While specific research on this compound is limited, the broader advancements in green chemistry provide a clear framework for designing such a route.
Reactivity and Transformation Pathways of 1,2 Dimethoxy 5 Ethoxy 3 Fluorobenzene
Electronic Effects and Regioselectivity in Electrophilic Aromatic Substitution (EAS)
Electrophilic aromatic substitution is a cornerstone of benzene (B151609) chemistry, and the outcome of such reactions on a substituted ring is dictated by the nature of the substituents already present.
Influence of Alkoxy and Fluoro Substituents on Ring Activation and Directing Effects
The benzene ring of 1,2-Dimethoxy-5-ethoxy-3-fluorobenzene is adorned with three electron-donating alkoxy groups (two methoxy (B1213986) and one ethoxy) and one electron-withdrawing fluoro group. The alkoxy groups are powerful activating groups due to their ability to donate electron density to the aromatic ring via resonance (mesomeric effect), which significantly outweighs their inductive electron-withdrawing effect. This donation of electron density stabilizes the positively charged intermediate (the arenium ion) formed during electrophilic attack, thereby increasing the rate of reaction compared to unsubstituted benzene.
Conversely, the fluorine atom is a deactivating group. While it also possesses lone pairs that can be donated via resonance, its strong electronegativity leads to a powerful inductive electron withdrawal from the ring. For halogens, this inductive effect generally dominates, making the ring less reactive towards electrophiles.
The directing effects of these substituents are also crucial in determining the position of electrophilic attack. Alkoxy groups are strongly ortho, para-directing because the resonance structures that place a negative charge on the ortho and para positions are particularly stable, making these positions more nucleophilic. The fluoro group is also an ortho, para-director for the same reason, despite its deactivating nature.
In the case of this compound, the positions for electrophilic attack are determined by the cumulative directing effects of all four substituents. The most activated positions will be those that are ortho or para to the strongly activating alkoxy groups and not significantly hindered sterically.
| Substituent | Electronic Effect | Directing Effect |
| Methoxy (-OCH₃) | Activating (Resonance > Inductive) | ortho, para |
| Ethoxy (-OCH₂CH₃) | Activating (Resonance > Inductive) | ortho, para |
| Fluoro (-F) | Deactivating (Inductive > Resonance) | ortho, para |
The positions C4 and C6 are the most likely sites for electrophilic attack. Position C6 is activated by the ortho methoxy group at C1 and the para methoxy group at C2. Position C4 is activated by the ortho ethoxy group at C5 and is also influenced by the other alkoxy groups. The fluorine at C3 will direct ortho to C2 and C4, and para to C6. The combined activating and directing influence of the three alkoxy groups is expected to overwhelmingly favor substitution at the vacant positions ortho and para to them. Steric hindrance from the adjacent substituents will also play a role in determining the final product distribution.
Scope of Electrophilic Reactions (e.g., Halogenation, Nitration) on this compound
Given the highly activated nature of the ring, electrophilic reactions such as halogenation and nitration are expected to proceed readily, likely under mild conditions.
Halogenation: Bromination or chlorination would be expected to occur at the most activated and sterically accessible positions, likely C4 or C6. The use of a Lewis acid catalyst may not be necessary due to the high electron density of the aromatic ring.
Nitration: Nitration, typically carried out with a mixture of nitric acid and sulfuric acid, would also be directed to the C4 or C6 positions. Care would need to be taken to control the reaction conditions to avoid over-nitration or oxidative side reactions, which can be prevalent with highly activated aromatic compounds. A study on the nitration of a related compound, 2-fluoro-1,4-dimethoxybenzene, showed that the fluoro-substituent was overwhelmingly para-directing. libretexts.org This suggests that in this compound, the combined directing effects of the alkoxy groups and the fluoro group would strongly favor substitution at specific positions.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution is generally challenging for electron-rich aromatic rings unless they are activated by strong electron-withdrawing groups.
Reactivity at the Fluorine Center of this compound
The fluorine atom at the C3 position is a potential site for nucleophilic aromatic substitution. However, the benzene ring in this compound is highly electron-rich due to the presence of three electron-donating alkoxy groups. This high electron density disfavors the attack of a nucleophile and destabilizes the negatively charged Meisenheimer complex intermediate that is characteristic of the SNAr mechanism. Therefore, direct nucleophilic displacement of the fluorine atom is expected to be very difficult under standard SNAr conditions. For SNAr to occur, the aromatic ring typically needs to be activated by potent electron-withdrawing groups, such as nitro or cyano groups, positioned ortho or para to the leaving group.
Mechanism and Scope of Nucleophile Incorporation
In the unlikely event that a nucleophilic substitution at the fluorine center could be forced, it would likely proceed through a mechanism other than the classical SNAr pathway. Alternative mechanisms, such as those involving benzyne (B1209423) intermediates or radical-nucleophilic substitution (SRN1), could be considered under specific, often harsh, reaction conditions. However, the presence of multiple alkoxy groups would likely lead to complex side reactions under such conditions. The scope of nucleophile incorporation at the fluorine center is, therefore, predicted to be extremely limited.
Reactivity of Alkoxy Side Chains
The methoxy and ethoxy groups themselves can undergo specific reactions. The ether linkages are generally stable but can be cleaved under harsh conditions, for example, with strong acids like HBr or HI. This would lead to the formation of the corresponding phenols. The benzylic positions of the alkoxy groups are not susceptible to oxidation in the same way that an alkyl group on a benzene ring would be, as they lack a benzylic hydrogen atom directly attached to the ring.
Selective Cleavage of Ether Bonds
The selective cleavage of one of the three ether linkages in this compound presents a significant synthetic challenge due to their similar chemical nature. The outcome of such reactions is highly dependent on the choice of reagents and reaction conditions. Generally, ether cleavage is an acid-catalyzed nucleophilic substitution reaction. rsc.org The reaction mechanism, either SN1 or SN2, is determined by the stability of the potential carbocation intermediate. rsc.orgchemrxiv.orgelsevierpure.com
While specific studies on this compound are not extensively documented, the reactivity can be inferred from studies on related polyalkoxybenzenes. The presence of the electron-withdrawing fluorine atom is expected to slightly decrease the electron density on the aromatic ring, potentially influencing the protonation of the adjacent ether oxygen atoms.
Table 1: Reagents for Selective O-Dealkylation of Aromatic Ethers
| Reagent | Conditions | Selectivity | Mechanism |
| Boron Tribromide (BBr₃) | Low temperature | Often high for methoxy groups | Lewis acid-assisted cleavage |
| Trimethylsilyl Iodide (TMSI) | Anhydrous, mild conditions | Good for methoxy and ethoxy groups | Silylation followed by nucleophilic attack |
| Strong Protic Acids (HBr, HI) | High temperature | Less selective, can cleave multiple ethers | Acid-catalyzed SN1 or SN2 |
| Cerium(IV) Ammonium Nitrate (CAN) | Aqueous acetonitrile (B52724) | Selective for p-methoxybenzyl ethers | Oxidative cleavage |
This table presents generalized information on ether cleavage and is not specific to this compound.
The regioselectivity of the cleavage will be influenced by both steric and electronic factors. The methoxy group at the 2-position, flanked by another methoxy and a fluorine atom, is sterically more hindered than the methoxy group at the 1-position or the ethoxy group at the 5-position. However, the precise conditions required for the selective cleavage of one ether group over the others in this specific molecule would necessitate experimental investigation.
Oxidation and Reduction Pathways of the Aromatic System
Oxidation:
The electron-rich nature of the polyalkoxy-substituted benzene ring makes it susceptible to oxidation. The oxidation of similar compounds, such as 1,3,5-trimethoxybenzene (B48636), has been studied, revealing that it can undergo one-electron oxidation to form a radical cation. researchgate.net The electrochemical oxidation of such compounds can lead to the formation of quinone-like structures. researchgate.netnih.govpsu.edu
For this compound, oxidation would likely be initiated at the aromatic ring, facilitated by the electron-donating alkoxy groups. The fluorine atom, being electron-withdrawing, would slightly deactivate the ring towards oxidation compared to a non-fluorinated analogue. The specific oxidation products would depend on the oxidant used and the reaction conditions. For instance, strong oxidizing agents could lead to ring-opening, while milder reagents might yield substituted benzoquinones. The electrochemical oxidation of phenolic compounds using hypervalent iodine reagents has been shown to produce quinone structures. nih.govpsu.edu
Reduction:
The reduction of the aromatic system of this compound is a more challenging transformation. Aromatic rings are generally resistant to reduction unless under harsh conditions, such as catalytic hydrogenation at high pressure and temperature or using dissolving metal reductions (e.g., Birch reduction).
The Birch reduction of anisole (B1667542) (methoxybenzene) derivatives typically results in the formation of 1,4-cyclohexadiene (B1204751) derivatives. The regioselectivity of the reduction is influenced by the electronic nature of the substituents. The electron-donating alkoxy groups would direct the reduction, while the fluorine atom's effect would be more complex, potentially influencing the stability of the radical anion intermediate. Specific literature on the reduction of this particular fluorinated polyalkoxybenzene is scarce, and the precise outcome would require experimental determination.
Advanced Reactivity Modes (e.g., Photochemical, Electrochemical)
Photochemical Reactivity:
The photochemical behavior of aromatic ethers can involve various transformations, including photosubstitution and rearrangement reactions. thermofisher.com For instance, the photolysis of certain fluorinated aromatic compounds has been shown to lead to the cleavage of the C-F bond or other structural rearrangements. The presence of multiple alkoxy groups in this compound would likely influence its absorption of UV light and the subsequent photochemical pathways.
Studies on related compounds like substituted anisoles and veratroles indicate that photochemical reactions can lead to isomerization or the formation of novel cyclic products. The Fries rearrangement is a well-known photochemical reaction of aryl esters, and analogous rearrangements could potentially be envisioned for aryl ethers under specific conditions. thermofisher.commasterorganicchemistry.com The Mallory reaction, a photochemical cyclization of stilbenes, demonstrates the power of photochemistry in forming new C-C bonds, although it is not directly applicable to this molecule. mdpi.com
Electrochemical Reactivity:
The electrochemical oxidation of polyalkoxybenzenes has been a subject of interest. As mentioned in the oxidation section, 1,3,5-trimethoxybenzene can be electrochemically oxidized. researchgate.net The electrochemical oxidation of this compound would likely proceed via the formation of a radical cation, with the potential for subsequent follow-up reactions such as dimerization or reaction with the solvent/electrolyte. The oxidation potential would be influenced by the combined electronic effects of the four substituents. The three electron-donating alkoxy groups would lower the oxidation potential, making it easier to oxidize than benzene, while the electron-withdrawing fluorine atom would increase it relative to the non-fluorinated analogue.
Electrochemical methods can also be employed for reduction. The electrochemical reduction of some fluorinated aromatic compounds has been reported, which can lead to defluorination or saturation of the aromatic ring. thermofisher.com The specific electrochemical behavior of this compound would depend on the electrode material, solvent, and electrolyte used.
Table 2: Summary of Potential Reactivity
| Reaction Type | Expected Behavior | Influencing Factors | Potential Products |
| Selective Ether Cleavage | Challenging but feasible with appropriate reagents | Steric hindrance, electronic effects of substituents | Partially dealkylated phenols |
| Oxidation | Susceptible to oxidation due to electron-rich ring | Nature of the oxidant, reaction conditions | Benzoquinones, ring-opened products |
| Reduction | Requires harsh conditions | Catalyst, pressure, temperature, reducing agent | Cyclohexadiene or cyclohexene (B86901) derivatives |
| Photochemical Reactions | Potential for isomerization, substitution, or rearrangement | Wavelength of light, photosensitizers | Isomeric products, defluorinated compounds |
| Electrochemical Reactions | Susceptible to anodic oxidation | Electrode potential, solvent, electrolyte | Radical cations, quinones, dimers |
Theoretical and Computational Investigations of 1,2 Dimethoxy 5 Ethoxy 3 Fluorobenzene
Electronic Structure and Molecular Orbital Analysis
The electronic properties of 1,2-dimethoxy-5-ethoxy-3-fluorobenzene are dictated by the interplay of the electron-donating alkoxy groups (two methoxy (B1213986) and one ethoxy) and the electron-withdrawing fluorine atom attached to the benzene (B151609) ring. This intricate balance of electronic effects governs the molecule's reactivity and intermolecular interactions.
For this compound, it is anticipated that the alkoxy groups would donate electron density to the aromatic ring through resonance, while the fluorine atom would withdraw electron density via its high electronegativity (inductive effect). DFT calculations would likely reveal a non-uniform electron distribution across the benzene ring, influencing its electrostatic potential and reactivity. The calculated HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels would be crucial in understanding its electronic stability and susceptibility to electrophilic or nucleophilic attack. nih.gov
Table 1: Representative DFT-Calculated Electronic Properties for a Generic Dimethoxybenzene Derivative (Note: This table is illustrative and based on general findings for dimethoxybenzene derivatives, not specific to this compound)
| Property | Functional | Basis Set | Calculated Value |
| Total Energy (eV) | B3LYP | 6-311G(d,p) | Illustrative Value |
| HOMO Energy (eV) | B3LYP | 6-311G(d,p) | Illustrative Value |
| LUMO Energy (eV) | B3LYP | 6-311G(d,p) | Illustrative Value |
| Energy Gap (eV) | B3LYP | 6-311G(d,p) | Illustrative Value |
Data is hypothetical and intended to represent the type of information obtained from DFT calculations on similar molecules. nih.govresearchgate.net
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of molecules by examining the interactions between the HOMO and LUMO. nih.gov The energies and spatial distributions of the HOMO and LUMO of this compound would determine its behavior in chemical reactions.
The electron-donating alkoxy groups are expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. Conversely, the electron-withdrawing fluorine atom, along with the oxygen atoms of the alkoxy groups, would lower the energy of the LUMO, potentially increasing its reactivity towards nucleophiles. The precise locations of the HOMO and LUMO lobes on the aromatic ring would indicate the most probable sites for electrophilic and nucleophilic substitution, respectively. Theoretical studies on fluorinated benzene derivatives often explore how fluorine substitution modifies the aromaticity and reactivity of the ring. researchgate.net
Conformational Analysis and Intermolecular Interactions
The methoxy and ethoxy groups in this compound are not static; they can rotate around the C-O bonds connecting them to the benzene ring. This rotation is associated with energy barriers, and the molecule will preferentially adopt conformations that minimize steric hindrance and optimize electronic interactions. Studies on anisole (B1667542) (methoxybenzene) have investigated these rotational barriers using both ab initio calculations and molecular dynamics. acs.org
For this compound, the presence of multiple bulky alkoxy groups in close proximity, along with the fluorine atom, will lead to a complex conformational landscape. The rotational barriers for the methoxy and ethoxy groups will be influenced by steric clashes with adjacent substituents. It is likely that the molecule adopts a conformation where the methyl and ethyl groups are oriented to minimize these repulsive interactions.
Table 2: Representative Rotational Barriers for Substituted Anisoles (Note: This table is illustrative and based on general findings for substituted anisoles, not specific to this compound)
| Molecule | Method | Rotational Barrier (kcal/mol) |
| Anisole | ab initio | Illustrative Value |
| Substituted Anisole | DFT | Illustrative Value |
Data is hypothetical and intended to represent the type of information obtained from conformational analysis of similar molecules. acs.org
The presence of oxygen and fluorine atoms in this compound provides sites for hydrogen bonding with other molecules. The oxygen atoms of the alkoxy groups can act as hydrogen bond acceptors, while the fluorine atom can also participate in weaker hydrogen bonding interactions.
Furthermore, the aromatic ring can engage in π-stacking interactions with other aromatic systems. The electron-rich nature of the benzene ring, due to the alkoxy groups, would influence the strength and geometry of these interactions. Computational studies have shown that substituents on the benzene ring have a significant effect on the strength of both hydrogen bonding and π-stacking. rsc.orghelsinki.fi The interplay between these non-covalent interactions is crucial in determining the supramolecular assembly and crystal packing of the compound. Quantum chemical calculations can be used to quantify the binding energies of these interactions. helsinki.fi
Prediction of Reaction Pathways and Transition States
Computational chemistry provides powerful tools for predicting the most likely pathways for chemical reactions and for characterizing the high-energy transition states that connect reactants and products. While specific reaction pathways for this compound have not been reported, we can infer potential reactivity based on studies of similar molecules.
For electrophilic aromatic substitution reactions, the activating effect of the three alkoxy groups would likely direct incoming electrophiles to the positions ortho and para to them. However, the steric hindrance from the bulky substituents and the deactivating effect of the fluorine atom would also play a significant role in determining the final product distribution. Theoretical studies on the nucleophilic aromatic substitution (SNA) of perfluoroaromatics have demonstrated the utility of DFT in predicting reaction site selectivity and activation energies. mdpi.com
Computational methods can be used to model the potential energy surface of a reaction, identifying the minimum energy pathways and the structures of the transition states. This information is invaluable for understanding reaction mechanisms and for predicting reaction rates. For example, in a potential reaction involving this compound, computational modeling could elucidate the step-by-step mechanism, including the formation of any intermediates and the associated energy changes. researchgate.net
Mechanistic Insights from Computational Studies
While specific computational studies on the reaction mechanisms of this compound are not extensively documented, mechanistic insights can be inferred from theoretical investigations of analogous fluorinated and alkoxy-substituted aromatic compounds. Computational studies on related systems, such as fluoroanisoles and other fluorinated ethers, help elucidate the electronic effects of the substituents and their influence on reaction pathways.
Key reactions for aromatic ethers include electrophilic aromatic substitution, nucleophilic aromatic substitution (under certain conditions), and ether cleavage. Computational models can predict the most likely sites for electrophilic attack. For this compound, the methoxy and ethoxy groups are strong activating, ortho-, para- directing groups, while the fluorine atom is a deactivating, ortho-, para- directing group. DFT calculations would likely confirm that the positions ortho and para to the strongly activating alkoxy groups are the most susceptible to electrophilic attack, with the regiochemical outcome being a subtle interplay between the electronic and steric influences of all five substituents.
Mechanistic studies on the electrophilic fluorination of aromatic compounds using reagents like Selectfluor have been computationally investigated, revealing the nature of the intermediates and transition states. acs.org Similarly, the mechanism of acid-catalyzed ether cleavage can be modeled, which typically proceeds via protonation of an ether oxygen followed by either an SN1 or SN2 pathway. wikipedia.org Computational studies can determine which of the three ether linkages in this compound is most likely to cleave and the preferred mechanistic pathway. Furthermore, the influence of fluorine on the reactivity of fluoroalkyl groups and reaction intermediates has been a subject of computational investigation, revealing how fluorine's stereoelectronic effects can significantly alter reaction outcomes. rsc.org
Energy Profiles for Key Transformations of this compound
The energy profiles of chemical reactions, which map the potential energy of a system as it transforms from reactants to products, are a cornerstone of computational mechanistic studies. These profiles reveal crucial information about the thermodynamics (reaction energies, ΔErxn) and kinetics (activation energies, Ea) of a reaction.
For a molecule like this compound, a key transformation that could be modeled is its hydrodeoxygenation (HDO), a reaction relevant in biofuel upgrading. Computational studies on the HDO of related molecules like anisole and guaiacol (B22219) have been performed, detailing the energy barriers for steps such as demethoxylation and dehydroxylation. researchgate.net These studies show that reaction pathways and their associated energy barriers can be mapped to understand catalyst selectivity and reaction mechanisms. researchgate.net
A hypothetical energy profile for a representative SNAr reaction on this compound could be calculated. This would involve the formation of a Meisenheimer complex as an intermediate. DFT calculations would provide the relative free energies of the reactants, the transition state for the formation of the intermediate, the Meisenheimer complex itself, the second transition state leading to products, and the final products.
Table 1: Hypothetical Calculated Energy Profile for a Key Transformation This table presents illustrative data for a hypothetical nucleophilic aromatic substitution reaction based on values typical for such transformations as determined by DFT calculations.
| Species/State | Relative Free Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State 1 (TS1) | +18.5 |
| Meisenheimer Intermediate | +9.7 |
| Transition State 2 (TS2) | +22.3 |
| Products | -5.2 |
Theoretical Spectroscopic Predictions for Structural Elucidation of Reaction Products
Computational methods are invaluable for predicting spectroscopic properties, which can be compared with experimental data to confirm the structures of reaction products. DFT calculations can provide accurate predictions of vibrational frequencies (IR), electronic transitions (UV-Vis), and NMR parameters.
Prediction of Vibrational Frequencies and Electronic Transitions
Vibrational frequency calculations are routinely used to predict the infrared (IR) spectrum of a molecule. By computing the harmonic frequencies of a molecule's normal modes of vibration, a theoretical spectrum can be generated. These calculations are crucial for assigning experimental IR bands to specific molecular motions. For this compound, DFT calculations could predict characteristic frequencies for C-F stretching, aromatic C-O stretching, alkyl C-O stretching, C-H stretching and bending, and aromatic ring vibrations. Studies on related molecules like methoxy- and ethoxy-benzaldehyde have shown good agreement between experimental and DFT-calculated vibrational spectra. nih.gov The accuracy of these predictions can be improved by applying scaling factors to the computed frequencies to account for anharmonicity and systematic errors in the computational method. nih.gov
Table 2: Predicted Characteristic Vibrational Frequencies Frequencies are hypothetical and based on typical ranges for the specified functional groups from computational studies on analogous molecules.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| Aromatic C-H Stretch | 3050 - 3150 |
| Aliphatic C-H Stretch (Methoxy, Ethoxy) | 2850 - 3000 |
| Aromatic C=C Stretch | 1450 - 1600 |
| C-F Stretch | 1200 - 1350 |
| Aryl-O Stretch (Asymmetric) | 1230 - 1270 |
| Alkyl-O Stretch | 1020 - 1080 |
| C-H Out-of-Plane Bend | 750 - 900 |
Electronic transitions can be predicted using Time-Dependent DFT (TD-DFT), which provides information about the energies and oscillator strengths of excitations from the ground state to various excited states. acs.org These calculations allow for the simulation of UV-Vis absorption spectra. For this compound, the spectrum would be dominated by π → π* transitions within the benzene ring. The alkoxy and fluoro substituents would be expected to cause bathochromic (red) shifts in the absorption maxima compared to unsubstituted benzene, and TD-DFT can quantify these effects. nih.gov
Computational NMR Chemical Shift and Coupling Constant Predictions
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, and computational methods have become highly reliable for predicting NMR parameters.
Chemical Shifts: The prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method within DFT is now commonplace. nih.govillinois.edu For fluorinated aromatic compounds, predicting ¹⁹F chemical shifts is particularly useful. researchgate.net Computational protocols often involve geometry optimization followed by an NMR calculation using a specific functional (e.g., B3LYP, ωB97XD) and basis set (e.g., 6-31+G(d,p) or larger). nih.govnsf.gov The calculated absolute shieldings are then converted to chemical shifts by referencing them against a standard (e.g., TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F) or by using linear scaling factors derived from a training set of molecules. nih.govresearchgate.net
Coupling Constants: In addition to chemical shifts, spin-spin coupling constants (J-couplings) can also be calculated. For this compound, the various ¹H-¹H, ¹³C-¹H, and particularly the through-bond ¹⁹F-¹H and ¹⁹F-¹³C coupling constants are structurally informative. DFT calculations can predict the magnitude of these couplings (e.g., ³JHF, ⁴JHF, ⁿJCF), which are sensitive to the dihedral angles and electronic environment, providing further confirmation of a proposed structure. mdpi.com
Table 3: Predicted ¹³C and ¹⁹F NMR Data Chemical shifts (δ) are hypothetical values estimated based on computational models for substituted fluorobenzenes. Coupling constants (J) are illustrative of typical through-bond interactions.
| Atom | Predicted δ (ppm) | Key Coupling Constants (Hz) |
| C1 | 145.2 | JC1-F ≈ 15.0 |
| C2 | 142.8 | JC2-F ≈ 5.0 |
| C3 | 155.1 | JC3-F ≈ 245.0 |
| C4 | 110.5 | JC4-F ≈ 20.0 |
| C5 | 150.3 | JC5-F ≈ 2.0 |
| C6 | 115.9 | JC6-F ≈ 5.0 |
| F (on C3) | -125.0 | JF-H4 ≈ 8.0, JF-H6 ≈ 2.5 |
Applications of 1,2 Dimethoxy 5 Ethoxy 3 Fluorobenzene As a Strategic Building Block in Chemical Synthesis
Precursor for Complex Organic Frameworks
Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers with a wide range of applications, including gas storage and catalysis. The construction of COFs relies on the use of rigid, geometrically well-defined building blocks. Highly substituted benzene (B151609) derivatives are often employed for this purpose.
The presence of multiple functional groups on the benzene ring of 1,2-Dimethoxy-5-ethoxy-3-fluorobenzene would allow it to serve as a versatile intermediate. For instance, the alkoxy groups could be selectively cleaved to yield phenols, which can then be used in a variety of coupling reactions to extend the molecular framework. The fluorine atom can also be a site for nucleophilic aromatic substitution, providing another avenue for functionalization.
The core structure of this compound is a fluorinated aryl ether. This class of compounds is of significant interest in medicinal chemistry and materials science. By using this compound as a scaffold, a diverse library of derivatives could be synthesized through modification of the existing functional groups or by introducing new ones onto the aromatic ring.
Contributions to Material Science Research
The electronic properties endowed by the specific substitution pattern of this compound suggest its potential utility in the development of novel materials.
Fluorinated compounds are known to exhibit unique properties such as hydrophobicity and thermal stability, which are desirable in many polymers. The incorporation of this compound into a polymer backbone could impart these properties. Furthermore, the rigid, anisotropic structure of this molecule is a key feature for the design of liquid crystals. The polarity and polarizability of the molecule, influenced by the fluorine and alkoxy groups, would be critical in determining its liquid crystalline properties.
The electron-rich nature of the dimethoxy and ethoxy-substituted benzene ring, modified by the electron-withdrawing fluorine atom, could lead to interesting photophysical properties. Such molecules can act as building blocks for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The precise tuning of the electronic properties through substitution is a key strategy in the design of these materials.
Role in Catalysis and Ligand Design Research
Data Tables
Due to the absence of experimental data for this compound, the following tables provide representative data for structurally related and well-characterized compounds. This data is intended to provide a general sense of the physicochemical properties that might be expected for the target compound.
Table 1: Physicochemical Properties of Related Fluorinated Anisole (B1667542) Derivatives
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| 1-Fluoro-3,5-dimethoxybenzene | C₈H₉FO₂ | 156.15 | 207-208 |
| 4-Fluoro-1,2-dimethoxybenzene | C₈H₉FO₂ | 156.15 | 206-207 |
| 1-Fluoro-2,4-dimethoxybenzene | C₈H₉FO₂ | 156.15 | 209-211 |
Table 2: Spectroscopic Data for a Related Compound: 1-Fluoro-3,5-dimethoxybenzene
| Spectroscopic Technique | Key Signals |
| ¹H NMR (CDCl₃, ppm) | δ 6.3-6.4 (m, 3H), 3.78 (s, 6H) |
| ¹³C NMR (CDCl₃, ppm) | δ 164.8 (d, J=243 Hz), 161.7 (d, J=10.5 Hz), 95.9 (d, J=2.5 Hz), 93.8 (d, J=24.5 Hz), 55.6 |
Evaluation in Organocatalytic and Metal-Catalyzed Systems
There is a notable absence of specific studies in the retrievable scientific literature detailing the evaluation of this compound or its direct derivatives in either organocatalytic or metal-catalyzed systems. The potential utility of this compound as a catalyst, ligand, or substrate in these fields has not been a subject of published research.
In the broader context of catalysis, fluorinated compounds are recognized for their ability to modulate the electronic and steric properties of catalysts and ligands. The electron-withdrawing nature of the fluorine atom can influence the reactivity and selectivity of catalytic systems. For instance, fluorinated analogues of known catalysts are sometimes synthesized to fine-tune their performance.
While general principles of organocatalysis and metal catalysis suggest that a molecule with the functional groups of this compound could be a precursor for a catalyst or ligand, no specific instances have been documented. The methoxy (B1213986) and ethoxy groups could potentially be demethylated or de-ethylated to create coordination sites for metal ions, or the aromatic ring could be further functionalized to introduce catalytically active moieties. However, without experimental data, these possibilities are not substantiated in the current body of scientific knowledge.
Analog and Derivative Synthesis for Structure Reactivity/property Relationship Studies
Systematic Variation of Alkoxy Substitution Patterns on the Benzene (B151609) Ring
The nature and arrangement of alkoxy groups on the benzene ring are significant determinants of a molecule's physicochemical properties, including its lipophilicity, solubility, and interaction with biological systems. Systematically altering the three alkoxy groups (two methoxy (B1213986), one ethoxy) on the 1,2-dimethoxy-5-ethoxy-3-fluorobenzene core allows for a fine-tuning of these characteristics.
Synthetic strategies to achieve these variations typically involve the alkylation of corresponding phenol (B47542) precursors. For example, demethylation or de-ethylation of the parent compound can yield di- or tri-hydroxy intermediates, which can then be re-alkylated with different alkyl halides (e.g., propyl bromide, butyl bromide) to introduce longer or branched alkoxy chains.
Table 1: Predicted Physicochemical Properties of 1,2-Dimethoxy-3-fluoro-5-alkoxybenzene Analogs
| Compound | R Group at C5 | Predicted Change in Lipophilicity (vs. Ethoxy) | Predicted Steric Hindrance at C5 |
| Parent Compound | -OCH2CH3 | Baseline | Baseline |
| Analog 1 | -OCH3 | Decrease | Decrease |
| Analog 2 | -OCH2CH2CH3 | Increase | Minor Increase |
| Analog 3 | -OCH(CH3)2 | Significant Increase | Significant Increase |
This table presents predicted trends based on general chemical principles.
These modifications also influence chemical reactivity. While all alkoxy groups are activating, ortho-, para-directors in electrophilic aromatic substitution, their steric profiles can modulate the regioselectivity of reactions by hindering access to adjacent positions.
Positional Isomerism of Fluorine and its Impact on Chemical Behavior
The position of the fluorine atom on the polysubstituted benzene ring has a profound effect on the molecule's electronic properties and, consequently, its chemical reactivity. Fluorine exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R). researchgate.netminia.edu.eg The interplay of these effects is highly dependent on the fluorine's position relative to the other substituents and the reacting site. researchgate.net
In the parent compound, the fluorine is at the C3 position, meta to the C1-methoxy and C5-ethoxy groups and ortho to the C2-methoxy group. Moving the fluorine to other positions on the ring would create isomers with distinct electronic and reactivity profiles.
4-Fluoro Isomer: Placing the fluorine at C4 would position it para to the C1-methoxy group. This alignment maximizes the resonance donation from the methoxy group to stabilize a potential carbocation intermediate during electrophilic aromatic substitution, potentially increasing the reactivity at the C5 and C3 positions. researchgate.net
6-Fluoro Isomer: Placing fluorine at C6 would put it ortho to the C1-methoxy and C5-ethoxy groups. This would strongly deactivate these adjacent positions towards electrophilic attack due to fluorine's powerful inductive withdrawal.
Table 2: Predicted Impact of Fluorine Positional Isomerism on Electrophilic Aromatic Substitution (EAS)
| Isomer | Fluorine Position | Key Electronic Interactions | Predicted EAS Regioselectivity |
| Parent Compound | 3-Fluoro | -I effect at C2, C4; +R effect weak | Favors C4 and C6 |
| Isomer 1 | 4-Fluoro | -I effect at C3, C5; +R effect stabilizes intermediates para to C1-methoxy | Strongly favors C6 |
| Isomer 2 | 5-Fluoro | Fluorine replaces ethoxy group; strong -I effect deactivates ring | Favors positions directed by methoxy groups |
| Isomer 3 | 6-Fluoro | -I effect at C1, C5; strongly deactivates adjacent positions | Strongly favors C4 |
This table presents predicted outcomes based on established principles of substituent effects.
Introduction of Additional Functional Groups on the this compound Scaffold
Introducing new functional groups onto the core structure is a key strategy for creating derivatives with novel properties. The regioselectivity of these functionalization reactions is governed by the combined directing effects of the substituents already present. The three alkoxy groups are strong activating, ortho-, para-directors, while the fluorine atom is a weak deactivating, ortho-, para-director. minia.edu.eg
For electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation, the incoming electrophile will be directed to the positions most activated by the alkoxy groups and least deactivated by the fluorine atom. The two available positions for substitution are C4 and C6.
Position C4: This position is para to the C1-methoxy group and ortho to the C5-ethoxy group. It is also meta to the C2-methoxy group and the C3-fluoro group.
Position C6: This position is ortho to the C1-methoxy group and the C5-ethoxy group. It is meta to the C2-methoxy and C3-fluoro groups.
The powerful activating effects of the three alkoxy groups are expected to overcome the weak deactivating effect of the fluorine, making the ring highly susceptible to electrophilic attack. The precise ratio of C4 to C6 substitution would depend on the specific reaction conditions and the steric bulk of the incoming electrophile, but both positions are strongly activated.
Beyond classical electrophilic substitutions, modern synthetic methods like late-stage C-H functionalization could provide alternative pathways to introduce new groups. nih.gov Furthermore, the presence of the fluorine atom enables nucleophilic aromatic substitution (SNAr) reactions, especially if a strong electron-withdrawing group (like a nitro group) is introduced onto the ring, allowing the fluoride (B91410) to be displaced by various nucleophiles. nih.gov
Elucidation of Structure-Reactivity and Structure-Property Relationships through Derivative Analysis
By synthesizing the analogs and derivatives described in the preceding sections and systematically evaluating their properties, it is possible to establish clear and predictive structure-reactivity and structure-property relationships. This process involves correlating specific structural modifications with measurable changes in chemical or physical behavior.
For instance, a series of C5-alkoxy analogs (as described in 7.1) could be synthesized and their lipophilicity (logD7.4) and permeability measured experimentally. nih.gov The resulting data would provide a quantitative relationship between alkoxy chain length and these key drug-like properties.
Similarly, the kinetic rates of a specific reaction (e.g., nitration) could be measured for the different fluorine positional isomers (from 7.2). This would provide direct, quantitative evidence of how the fluorine's position modulates the reactivity of the aromatic ring, a relationship that is often explored in structure-property studies of fluorinated compounds. nih.govresearchgate.netresearchgate.net
The analysis of these derivatives builds a comprehensive picture of the molecule's behavior, allowing researchers to rationally design future compounds with optimized characteristics.
Table 3: Framework for Elucidating Structure-Property Relationships
| Structural Modification | Derivative Type | Property to Measure | Expected Relationship |
| Lengthen C5-alkoxy chain | Analog (7.1) | Lipophilicity (logD) | Positive correlation between chain length and logD. nih.gov |
| Change F position from C3 to C4 | Isomer (7.2) | Rate of EAS at C6 | Increased reaction rate due to favorable resonance stabilization. researchgate.net |
| Introduce -NO2 group at C6 | Derivative (7.3) | Acidity (pKa) of a distal group | Decrease in pKa due to electron-withdrawing nature of nitro group. |
| Introduce -NO2 group at C4 | Derivative (7.3) | Susceptibility to SNAr | Increased reactivity for displacement of the C3-fluorine. nih.gov |
This table provides a conceptual framework for the experimental elucidation of structure-property relationships.
Through this iterative cycle of synthesis and analysis, the influence of each substituent is deconvoluted, leading to a predictive model for the chemical and physical properties of the this compound scaffold.
Advanced Analytical Methodologies for Research Scale Investigation of 1,2 Dimethoxy 5 Ethoxy 3 Fluorobenzene
Chromatographic Techniques for Purity Assessment and Separation in Research
Chromatography is a fundamental laboratory technique for the separation, identification, and purification of components within a mixture. moravek.com For a research-scale investigation of 1,2-Dimethoxy-5-ethoxy-3-fluorobenzene, chromatographic methods are indispensable for assessing the purity of synthesized batches, isolating the compound from reaction byproducts, and quantifying its presence in various matrices. moravek.comtricliniclabs.com
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is a primary tool for the purity assessment of non-volatile, thermally labile compounds like this compound. tricliniclabs.com The development of a robust HPLC method is critical for ensuring accurate and reproducible results.
Method Development: A reversed-phase (RP) HPLC method is typically suitable for aromatic hydrocarbons. sielc.com The selection of the stationary phase is crucial; while standard C8 and C18 columns can be effective, fluorinated phases may offer unique selectivity for halogenated aromatic compounds. chromatographyonline.com Fluorinated phases can exhibit lower retention for many hydrocarbons compared to traditional alkyl phases but show strong retention for halogenated and nitro-aromatic compounds. chromatographyonline.com
The mobile phase composition, typically a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol, is optimized to achieve adequate retention and resolution of the target compound from its impurities. sielc.comnih.gov Parameters such as buffer pH and concentration can be adjusted to fine-tune the separation, especially on mixed-mode columns where the hydrophobicity of the stationary phase can be altered. sielc.com
Validation: Once developed, the method must be validated to ensure its suitability for its intended purpose. Validation parameters typically include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). This process ensures that the method can reliably quantify this compound and distinguish it from potential process-related impurities or degradation products.
Table 1: Illustrative HPLC Method Parameters for Purity Assessment
| Parameter | Condition |
|---|---|
| Column | Fluorinated Phenyl Phase (e.g., PFP), 4.6 x 150 mm, 3.5 µm |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 50% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 5 µL |
Gas Chromatography (GC) Applications for Volatile Derivatives and Reaction Monitoring
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. tricliniclabs.com While this compound itself may be amenable to GC analysis, the technique is particularly useful for monitoring reaction progress where starting materials or byproducts are volatile. It is also well-suited for analyzing volatile derivatives of the target compound, should derivatization be necessary to enhance detection or separation. nih.gov
Applications: In a research setting, GC equipped with a Flame Ionization Detector (FID) or a Mass Selective Detector (MSD) can provide quantitative information on the consumption of reactants and the formation of products over time. ca.govchemicke-listy.cz High-resolution capillary GC is the most effective method for analyzing complex hydrocarbon mixtures, offering the ability to separate a large number of components. chemicke-listy.cz For complex matrices, multidimensional GC can be employed to separate aromatic compounds from other non-aromatic components. ca.gov
Derivatization, such as forming perfluoroacyl derivatives, can be employed to improve the chromatographic properties and mass spectral characteristics of related compounds, which could be a strategy applied to analyze impurities or metabolites of this compound. nih.gov
Table 2: Representative GC-MS Conditions for Reaction Monitoring
| Parameter | Condition |
|---|---|
| Column | SH-Rxi-5Sil MS (or equivalent 5% phenyl-arylene), 30 m x 0.25 mm ID, 0.25 µm df |
| Carrier Gas | Helium, Constant Flow at 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1) |
| Oven Program | 80 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 50-450 m/z |
Mass Spectrometry for Elucidating Reaction Product Structures and Fragmentation Pathways
Mass Spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound. nist.gov When coupled with chromatographic separation (GC-MS or LC-MS), it is a powerful tool for identifying unknown reaction products and elucidating their fragmentation pathways. mdpi.com
The electron ionization (EI) mass spectrum of an aromatic ether like this compound is expected to show a molecular ion peak, though it may be weak. whitman.edu The fragmentation is often dominated by cleavage of the C-O bonds. Aromatic ethers typically produce stable molecular ions due to the benzene (B151609) ring's stability. whitman.edu The fragmentation of fluorinated aromatic compounds can be complex, sometimes involving rearrangements and the loss of fluorine-containing fragments like F•, CF, or CF₂. researchgate.netresearchgate.net
Advanced Mass Spectrometry Techniques (e.g., HRMS, MS/MS) for Complex Mixtures
For complex reaction mixtures where multiple products and isomers may be present, advanced MS techniques are invaluable.
High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which allow for the determination of the elemental composition of an ion. acs.orgnih.gov This capability is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas, a common challenge in the analysis of reaction products. researchgate.net Techniques like LC-HRMS have become standard for identifying fluorinated compounds in complex matrices. nih.govchromatographyonline.com
Tandem Mass Spectrometry (MS/MS): MS/MS involves the isolation of a specific precursor ion, its fragmentation through collision-induced dissociation (CID) or other methods, and the analysis of the resulting product ions. nih.gov This provides detailed structural information and helps to establish fragmentation pathways. acs.org By analyzing the MS/MS spectra of ions observed in a reaction mixture, researchers can confirm the structure of expected products and identify unexpected byproducts. nih.govresearchgate.net The fragmentation patterns of fluorinated compounds can be particularly informative, revealing characteristic losses that aid in structural confirmation. researchgate.net
Table 3: Predicted Key Ions and Fragments for this compound in HRMS
| Ion Formula | Calculated m/z | Description |
|---|---|---|
| [C₁₀H₁₃FO₃]⁺ | 200.0849 | Molecular Ion (M⁺) |
| [C₉H₁₀FO₂]⁺ | 169.0665 | Loss of •OCH₃ |
| [C₈H₈FO₃]⁺ | 171.0457 | Loss of •C₂H₅ |
| [C₈H₇O₂]⁺ | 135.0446 | Loss of •C₂H₅ and HF |
Spectroscopic Techniques as Research Tools
Spectroscopic techniques are indispensable for the structural characterization of newly synthesized compounds and for real-time monitoring of chemical reactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Product Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical methods for elucidating molecular structures. nih.gov For this compound, both ¹H NMR and ¹⁹F NMR are particularly valuable.
Product Characterization: ¹H NMR provides information on the number, environment, and connectivity of protons in the molecule. The spectrum of this compound would be expected to show distinct signals for the aromatic protons, the methoxy (B1213986) groups, and the ethoxy group, with characteristic chemical shifts and coupling patterns. ¹⁹F NMR is highly sensitive and offers a wide chemical shift range, making it an excellent probe for fluorine-containing compounds. magritek.com The ¹⁹F spectrum would show a signal for the single fluorine atom, and its coupling to adjacent protons (H-F coupling) would provide further structural confirmation. mdpi.com
Reaction Monitoring: NMR is a non-invasive technique perfectly suited for monitoring the progress of chemical reactions in real-time. nih.govuib.no By acquiring a series of spectra over the course of a reaction, researchers can track the disappearance of starting material signals and the appearance of product signals. This allows for the determination of reaction kinetics and the identification of any transient intermediates. magritek.com The use of ¹⁹F NMR for reaction monitoring is especially advantageous due to its high sensitivity, 100% natural abundance, and the low probability of signal overlap. magritek.com
Table 4: Hypothetical ¹H and ¹⁹F NMR Data for this compound (in CDCl₃)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|---|
| ¹H | ~6.5-6.8 | m | - | Aromatic-H |
| ¹H | ~4.05 | q | J = 7.0 | -OCH₂CH₃ |
| ¹H | ~3.88 | s | - | -OCH₃ |
| ¹H | ~3.85 | s | - | -OCH₃ |
| ¹H | ~1.42 | t | J = 7.0 | -OCH₂CH₃ |
Infrared (IR) and UV-Visible Spectroscopy for Functional Group Analysis and Electronic Transitions in Reaction Intermediates
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are foundational analytical techniques in the research-scale investigation of aromatic compounds such as this compound. These methods provide critical insights into the molecular structure, functional groups, and electronic properties of the target molecule and its reaction intermediates. IR spectroscopy probes the vibrational modes of chemical bonds, offering a characteristic fingerprint of the functional groups present. In parallel, UV-Visible spectroscopy examines the electronic transitions within the molecule, providing information about the conjugated π-electron system of the benzene ring and the influence of its substituents.
Infrared (IR) Spectroscopy for Functional Group Identification
Key expected vibrational modes for this compound include:
Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the benzene ring typically appear at wavenumbers just above 3000 cm⁻¹. These bands are often of weak to medium intensity. For substituted benzenes, multiple weak bands can be observed in the 3100-3000 cm⁻¹ region. vscht.czlibretexts.org
Aliphatic C-H Stretching: The methoxy (-OCH₃) and ethoxy (-OCH₂CH₃) groups contain sp³-hybridized carbon atoms. Their C-H stretching vibrations are expected to produce strong absorption bands in the 2980-2850 cm⁻¹ range. Asymmetric and symmetric stretching modes of the CH₃ and CH₂ groups will result in multiple distinct peaks within this region. scielo.org.zamsu.edu
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring give rise to a series of characteristic bands of variable intensity in the 1600-1450 cm⁻¹ region. For substituted benzenes, prominent peaks are typically observed around 1600 cm⁻¹ and 1500-1400 cm⁻¹. vscht.czpressbooks.pub
C-O-C (Aryl-Alkyl Ether) Stretching: Aromatic ethers exhibit strong, characteristic C-O stretching bands. Two distinct bands are expected: an asymmetric stretching band at higher wavenumbers (around 1275-1200 cm⁻¹) and a symmetric stretching band at lower wavenumbers (around 1075-1020 cm⁻¹). The presence of multiple ether linkages in this compound would likely result in strong, complex absorptions in this region.
C-F Stretching: The carbon-fluorine bond stretching vibration is expected to produce a strong absorption band in the 1400-1000 cm⁻¹ region. The exact position of this band can be influenced by the other substituents on the aromatic ring.
Out-of-Plane (OOP) C-H Bending: The out-of-plane bending vibrations of the aromatic C-H bonds are found in the 900-675 cm⁻¹ region. libretexts.org The substitution pattern on the benzene ring determines the position and number of these bands, providing valuable structural information.
The following interactive table provides a summary of the expected characteristic IR absorption bands for this compound, based on data from analogous compounds.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| Aromatic C-H Stretch | 3100-3000 | Weak to Medium | Characteristic of C-H bonds on the benzene ring. vscht.czlibretexts.org |
| Aliphatic C-H Stretch | 2980-2850 | Strong | Arises from the methoxy and ethoxy groups. scielo.org.zamsu.edu |
| Aromatic C=C Stretch | 1600-1450 | Medium to Weak | Multiple bands are characteristic of the aromatic ring. vscht.czpressbooks.pub |
| Asymmetric C-O-C Stretch | 1275-1200 | Strong | Characteristic of aryl-alkyl ethers. |
| Symmetric C-O-C Stretch | 1075-1020 | Strong | Characteristic of aryl-alkyl ethers. |
| C-F Stretch | 1400-1000 | Strong | Position is sensitive to the electronic environment. |
| C-H Out-of-Plane Bending | 900-675 | Medium to Strong | The pattern is indicative of the substitution on the ring. libretexts.org |
During the synthesis of this compound, IR spectroscopy is an invaluable tool for monitoring the progress of the reaction. For instance, the disappearance of absorption bands characteristic of starting materials (e.g., a broad O-H stretch around 3300 cm⁻¹ if a phenol (B47542) is a precursor) and the appearance of the characteristic ether and C-F bands of the product would signify a successful transformation.
UV-Visible Spectroscopy for Analyzing Electronic Transitions
UV-Visible spectroscopy provides information about the electronic transitions between molecular orbitals. In aromatic compounds like this compound, the primary absorptions are due to π → π* transitions within the benzene ring. The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are sensitive to the nature and position of the substituents on the ring.
The benzene ring itself exhibits characteristic absorption bands, which are modified by the presence of substituents. Alkoxy (methoxy and ethoxy) and fluoro groups are auxochromes, which can cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of the primary absorption bands of the benzene ring. This is due to the extension of the conjugated system by the non-bonding electrons on the oxygen and fluorine atoms.
Based on data for related compounds such as anisole (B1667542) and dimethoxybenzene isomers, this compound is expected to exhibit two main absorption bands in the UV region:
An intense band around 200-220 nm, corresponding to the primary π → π* transition.
A less intense band around 260-290 nm, which is a symmetry-forbidden transition in benzene but becomes allowed and more intense with substitution.
The following interactive table summarizes the typical UV-Visible absorption data for structurally related compounds, which can be used to predict the behavior of this compound.
| Compound | λmax (nm) | Molar Absorptivity (ε) | Electronic Transition |
| Benzene | 204, 256 | 7900, 200 | π → π |
| Anisole | 217, 269 | 6400, 1480 | π → π |
| 1,2-Dimethoxybenzene | 274 | - | π → π |
| 1,3-Dimethoxybenzene | 273 | - | π → π |
| 1,4-Dimethoxybenzene | 287 | - | π → π* |
The substitution pattern on this compound, with multiple electron-donating groups, is likely to result in a significant bathochromic shift compared to benzene. The cumulative effect of the two methoxy groups, the ethoxy group, and the fluorine atom would lead to absorption maxima at the longer wavelength end of the expected range.
In the context of reaction monitoring, UV-Visible spectroscopy can be used to track the formation of the aromatic product, especially if the starting materials lack significant absorption in the near-UV region. Changes in the position and intensity of the absorption bands can indicate the introduction of substituents onto the aromatic ring or other modifications to the chromophore during the course of a reaction.
Future Directions and Emerging Research Avenues for 1,2 Dimethoxy 5 Ethoxy 3 Fluorobenzene
Exploration of Novel and Sustainable Synthetic Routes
The development of efficient and environmentally benign methods for synthesizing complex aromatic compounds is a cornerstone of modern chemistry. For a molecule such as 1,2-Dimethoxy-5-ethoxy-3-fluorobenzene, future research will likely focus on moving beyond traditional, often harsh, synthetic methods towards more sustainable and atom-economical approaches.
Key areas of exploration include:
Late-Stage C-H Functionalization: Instead of building the benzene (B151609) ring with all substituents in place, researchers are increasingly looking at methods to introduce functional groups directly onto a pre-existing aromatic core. This approach can significantly shorten synthetic sequences and reduce waste. For the target molecule, this could involve the development of regioselective C-H methoxylation, ethoxylation, or fluorination methods on a simpler substituted benzene precursor.
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forming C-F bonds and other carbon-heteroatom bonds under mild conditions. nih.govnih.gov Future synthetic strategies could leverage this technology to introduce the fluorine atom or the alkoxy groups with high selectivity, avoiding the need for harsh reagents.
Flow Chemistry: Continuous flow chemistry offers significant advantages in terms of safety, scalability, and reaction control, particularly for reactions that are highly exothermic or involve hazardous reagents. acs.orgnih.gov Developing a flow-based synthesis for this compound could enable safer handling of fluorinating agents and allow for precise control over reaction parameters, leading to higher yields and purity.
Biocatalysis: The use of enzymes to catalyze specific reactions offers unparalleled selectivity and sustainability. While challenging, the development of engineered enzymes for regioselective fluorination or O-alkylation on aromatic substrates could provide a truly green synthetic route.
A comparison of potential synthetic strategies is presented in Table 1.
| Synthetic Strategy | Potential Advantages | Potential Challenges |
| Late-Stage C-H Functionalization | Shorter synthetic routes, reduced waste, increased efficiency. | Achieving high regioselectivity on a polysubstituted ring. |
| Photoredox Catalysis | Mild reaction conditions, high functional group tolerance, novel reactivity. | Catalyst cost and stability, scalability of photochemical reactions. |
| Flow Chemistry | Enhanced safety, precise process control, improved scalability. | Initial setup costs, potential for channel clogging with solids. |
| Biocatalysis | High selectivity, environmentally friendly, mild conditions. | Enzyme discovery and engineering, substrate scope limitations. |
Application of Machine Learning and AI in Predicting Reactivity and Designing Synthetic Pathways
The complexity of designing synthetic routes for novel molecules is a significant challenge. Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools for navigating this complexity. nih.gov
For this compound, AI can be applied in several ways:
Retrosynthesis Prediction: AI-powered retrosynthesis tools can analyze the structure of the target molecule and propose multiple viable synthetic pathways by working backward from the final product to commercially available starting materials. researchgate.netacs.org These tools can uncover non-intuitive disconnections and suggest novel synthetic strategies that might be overlooked by human chemists.
Reaction Outcome Prediction: Machine learning models, trained on vast datasets of chemical reactions, can predict the likely outcome of a given reaction, including the major product, potential byproducts, and optimal reaction conditions. chemrxiv.orgresearchgate.net This predictive power can save significant time and resources by avoiding unsuccessful experiments in the lab.
Catalyst and Reagent Design: AI can be used to design novel catalysts and reagents with enhanced reactivity and selectivity for specific transformations, such as the regioselective fluorination or alkoxylation required for the synthesis of the target molecule.
The integration of AI into the synthetic design process is expected to accelerate the discovery and development of new molecules by making the process more predictive and less reliant on trial and error.
Integration with Advanced Characterization Techniques for In-Situ Reaction Monitoring
A deep understanding of reaction mechanisms and kinetics is crucial for optimizing synthetic processes. Advanced characterization techniques that allow for real-time, in-situ monitoring of chemical reactions are transforming our ability to gather this information. nih.gov
For the synthesis of this compound, the integration of the following techniques could be particularly insightful:
In-Situ Spectroscopy: Techniques such as Fourier-transform infrared (FTIR), Raman, and nuclear magnetic resonance (NMR) spectroscopy can be used to monitor the concentration of reactants, intermediates, and products in real-time as the reaction proceeds. acs.orgresearchgate.net This provides valuable kinetic data and can help to identify transient or unstable intermediates, leading to a more complete mechanistic understanding.
Mass Spectrometry: Real-time mass spectrometry techniques can provide detailed information about the molecular weight of species present in the reaction mixture, aiding in the identification of products and byproducts. researchgate.netrsc.org
Process Analytical Technology (PAT) in Flow Chemistry: The combination of in-situ monitoring with flow chemistry setups allows for the continuous analysis and optimization of reaction conditions. Sensors integrated into a flow reactor can provide real-time feedback, enabling automated control and optimization of parameters such as temperature, pressure, and stoichiometry.
A summary of relevant in-situ monitoring techniques is provided in Table 2.
| Monitoring Technique | Information Gained | Applicability to Synthesis |
| In-Situ FTIR/Raman | Real-time concentration of functional groups, reaction kinetics. | Monitoring the formation and consumption of carbonyls, C-O, and C-F bonds. |
| In-Situ NMR | Detailed structural information of all soluble species, reaction pathways. | Elucidating reaction mechanisms and identifying intermediates. |
| Real-Time Mass Spectrometry | Molecular weight of reactants, intermediates, and products. | Confirming product formation and identifying byproducts. |
Potential for Derivatization Towards Novel Chemical Entities for Exploratory Research (non-clinical)
The true value of a novel chemical scaffold often lies in its potential for derivatization to create a library of new molecules with diverse properties. The unique electronic and steric environment of this compound makes it an attractive starting point for the synthesis of novel chemical entities for exploratory research in areas such as materials science and medicinal chemistry.
Potential derivatization strategies and their applications include:
Modification of Alkoxy Groups: The methoxy (B1213986) and ethoxy groups can be demethylated or deethylated to reveal free hydroxyl groups, which can then be further functionalized. For example, they could be converted into esters, ethers, or used as attachment points for larger molecular fragments.
Electrophilic Aromatic Substitution: The electron-donating alkoxy groups are likely to activate the benzene ring towards electrophilic aromatic substitution. The fluorine atom will also influence the regioselectivity of these reactions. Exploring reactions such as nitration, halogenation, and Friedel-Crafts acylation could lead to a wide range of new polysubstituted aromatic compounds.
Nucleophilic Aromatic Substitution: While less likely due to the electron-donating nature of the alkoxy groups, under certain conditions, the fluorine atom could be displaced by a nucleophile, allowing for the introduction of other functional groups at that position.
Metal-Catalyzed Cross-Coupling Reactions: The introduction of a halogen (e.g., bromine or iodine) onto the aromatic ring via electrophilic substitution would open up the possibility of using a variety of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to form new carbon-carbon and carbon-heteroatom bonds. This would enable the synthesis of complex molecules with potential applications as organic light-emitting diodes (OLEDs), sensors, or as scaffolds for medicinal chemistry.
The strategic incorporation of fluorine in molecules can significantly impact their biological properties, making derivatives of this compound interesting candidates for initial screening in drug discovery programs. nih.gov The unique substitution pattern could lead to novel interactions with biological targets.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1,2-dimethoxy-5-ethoxy-3-fluorobenzene, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : Synthesis typically involves selective etherification and fluorination steps. For example, fluorination can be achieved via electrophilic aromatic substitution using F₂ or fluorinating agents like Selectfluor® under anhydrous conditions. Methoxy and ethoxy groups are introduced via nucleophilic substitution (e.g., Williamson ether synthesis) with methoxide/ethoxide ions. Optimization includes:
- Temperature control (e.g., 60–80°C for fluorination to minimize side reactions) .
- Use of protecting groups (e.g., acetyl for hydroxyl groups) to direct regioselectivity .
- Monitoring reaction progress via TLC or HPLC to isolate intermediates and final products .
Q. How can the structure of this compound be confirmed using spectroscopic techniques?
- Methodological Answer :
- ¹H/¹³C NMR : Identify substituent positions via chemical shifts (e.g., fluorine-induced deshielding at C-3) and coupling patterns (e.g., ortho/meta splitting). Compare with data from analogous fluorobenzene derivatives .
- Mass Spectrometry (MS) : Observe fragmentation patterns (e.g., loss of methoxy/ethoxy groups) to confirm molecular ion peaks. Example: A base peak at m/z 109 corresponds to loss of –OCH₃ groups .
- IR Spectroscopy : Detect C–F stretches (~1100–1200 cm⁻¹) and ether C–O stretches (~1250 cm⁻¹) .
Advanced Research Questions
Q. What strategies resolve contradictions in spectral data during structural elucidation (e.g., unexpected coupling in NMR)?
- Methodological Answer :
- Dynamic Effects : Investigate rotational barriers (e.g., hindered rotation of ethoxy groups) causing splitting anomalies. Use variable-temperature NMR to observe coalescence .
- Solvent Effects : Test in deuterated solvents (DMSO-d₆ vs. CDCl₃) to differentiate hydrogen bonding or aggregation artifacts .
- Computational Modeling : Perform DFT calculations (e.g., Gaussian) to predict chemical shifts and compare with experimental data .
Q. How can the stability of this compound under varying pH and temperature conditions be systematically assessed?
- Methodological Answer :
- Accelerated Aging Studies : Expose the compound to extreme conditions (e.g., 40–80°C, pH 2–12) and monitor degradation via HPLC. Kinetics models (Arrhenius equation) predict shelf life .
- Spectroscopic Monitoring : Track changes in UV-Vis absorbance (e.g., π→π* transitions) or fluorescence quenching to detect decomposition .
- Isolation of Degradants : Use preparative TLC or column chromatography to identify and characterize degradation byproducts .
Q. What computational methods are effective for studying electronic effects of substituents on fluorine’s reactivity in this compound?
- Methodological Answer :
- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies (e.g., using Gaussian) to predict electrophilic/nucleophilic sites .
- Natural Bond Orbital (NBO) Analysis : Quantify hyperconjugative interactions (e.g., σ→σ* or lone pair→σ*) between fluorine and adjacent substituents .
- Molecular Electrostatic Potential (MEP) Maps : Visualize electron-rich/deficient regions to rationalize regioselectivity in further reactions .
Q. How can researchers design experiments to evaluate the compound’s environmental impact or toxicity?
- Methodological Answer :
- QSAR Models : Predict biodegradability or toxicity using quantitative structure-activity relationships (e.g., EPI Suite™) .
- Ecotoxicity Assays : Test on model organisms (e.g., Daphnia magna) to determine LC₅₀ values. Compare with structurally similar compounds (e.g., 3-fluoro-1,2-dihydroxybenzene) .
- Metabolic Pathway Analysis : Use radiolabeled (¹⁴C) analogs to trace degradation pathways in soil/water systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
